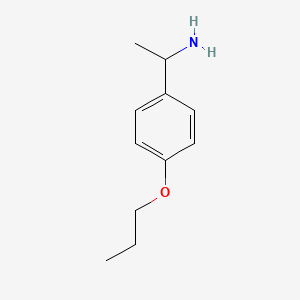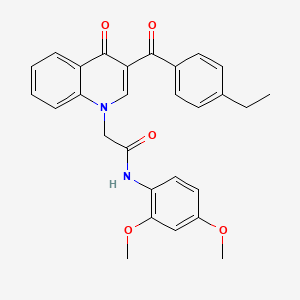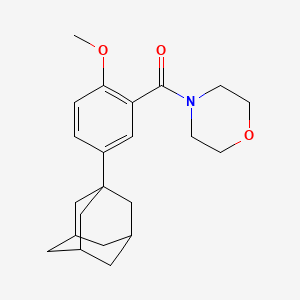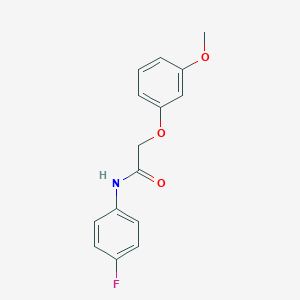
1-(4-Propoxyphenyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Propoxyphenyl)ethanamine is a chemical compound with the molecular formula C11H17NO . It has a molecular weight of 179.26 . The compound is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of amines like 1-(4-Propoxyphenyl)ethanamine can be achieved through various methods. One common method is the reduction of nitriles or amides and nitro compounds . Other reactions involve alkyl groups, such as SN2 reactions of alkyl halides with ammonia and other amines . Nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed, is another method .Molecular Structure Analysis
The InChI code for 1-(4-Propoxyphenyl)ethanamine is 1S/C11H17NO/c1-3-8-13-11-6-4-10(5-7-11)9(2)12/h4-7,9H,3,8,12H2,1-2H3 .Chemical Reactions Analysis
As an amine, 1-(4-Propoxyphenyl)ethanamine can participate in a variety of chemical reactions. These include reactions with alkyl halides, ammonia, and other amines . It can also undergo nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .Physical And Chemical Properties Analysis
1-(4-Propoxyphenyl)ethanamine is a liquid at room temperature . It has a molecular weight of 179.26 . The compound should be stored in a dark place under an inert atmosphere at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
Antiamoebic Activity
A study by Zaidi et al. (2015) explored the synthesis of chalcones possessing N-substituted ethanamine, including derivatives of 1-(4-Propoxyphenyl)ethanamine. They discovered that several of these compounds demonstrated better antiamoebic activity against Entamoeba histolytica compared to the standard drug metronidazole, with some showing minimal toxicity to human cells. This suggests potential applications in treating amoebic infections (Zaidi et al., 2015).
Cytochrome P450 Enzyme Metabolism Studies
Research by Nielsen et al. (2017) investigated the metabolism of NBOMe compounds, which include the 1-(4-Propoxyphenyl)ethanamine structure. This study focused on identifying the cytochrome P450 enzymes involved in metabolizing these compounds and characterized their metabolic pathways. This research is crucial for understanding the biochemical interactions and transformations of these compounds in the human body (Nielsen et al., 2017).
Antioxidant Activities
A 2012 study by Sancak et al. synthesized new triazoles containing 1-(4-Propoxyphenyl)ethanamine and evaluated their antioxidant properties. They found that some synthesized compounds exhibited significant antioxidant activity, indicating potential applications in fields where oxidative stress is a concern (Sancak et al., 2012).
Analytical and Forensic Applications
Research by Lum et al. (2016) involved the identification of NBOMe compounds, including derivatives of 1-(4-Propoxyphenyl)ethanamine, through gas chromatography-mass spectrometry analysis. This study is significant in the field of forensic science for the detection and analysis of psychoactive substances (Lum et al., 2016).
Therapeutic Intermediate Synthesis
Luo et al. (2008) described a novel synthetic route for a key intermediate of Silodosin, a treatment for benign prostatic hyperplasia. This research highlights the relevance of 1-(4-Propoxyphenyl)ethanamine derivatives in the synthesis of therapeutic agents (Luo et al., 2008).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(4-propoxyphenyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-3-8-13-11-6-4-10(5-7-11)9(2)12/h4-7,9H,3,8,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGMYQZSDLTVWPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Propoxyphenyl)ethanamine | |
CAS RN |
104179-00-2 |
Source


|
| Record name | 1-(4-propoxyphenyl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(4-methylphenyl)carbamate](/img/structure/B2477737.png)
![4-morpholin-4-ylsulfonyl-N-[3-[(4-morpholin-4-ylsulfonylbenzoyl)amino]naphthalen-2-yl]benzamide](/img/structure/B2477739.png)
![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(4-ethylphenyl)butanamide](/img/structure/B2477741.png)

![5-[(3-Chlorophenyl)amino]-5-oxopentanoic acid](/img/structure/B2477743.png)
![2-bromo-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2477744.png)
![3'-(3-Chloro-4-methylphenyl)-1-(2-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2477746.png)
![3-Oxa-8-azaspiro[5.6]dodec-10-ene;hydrochloride](/img/structure/B2477747.png)
![2-(ethylthio)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2477748.png)

![1-(3-Chlorophenyl)-3-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)urea](/img/structure/B2477756.png)

![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-nitrobenzamide](/img/structure/B2477758.png)